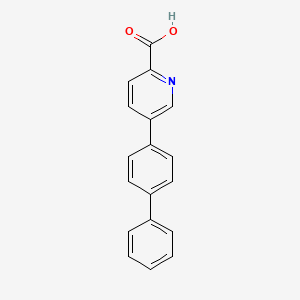

5-Biphenyl-4-yl-2-pyridinecarboxylic acid

Description

5-Biphenyl-4-yl-2-pyridinecarboxylic acid is a heterocyclic aromatic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a biphenyl-4-yl moiety at position 5.

- Molecular Formula: C₁₈H₁₃NO₂ (inferred from structural analogs).

- Molecular Weight: ~275.3 g/mol (calculated).

- Biphenyl group: Enhances lipophilicity and π-π stacking interactions. Carboxylic acid: Provides acidity (estimated pKa ~1–2, similar to pyridine-2-carboxylic acid) and reactivity for salt formation or conjugation.

Properties

IUPAC Name |

5-(4-phenylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(21)17-11-10-16(12-19-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSGHXXKPYFGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

Example Protocol

A mixture of 4-bromophenylboronic acid (1.2 equiv), methyl 2-pyridinecarboxylate (1 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.5 equiv) in dioxane/water was refluxed for 18 h. Post-reaction extraction and chromatography yielded the biphenyl-pyridine intermediate, which was hydrolyzed to the carboxylic acid using NaOH/EtOH.

Table 1: Optimization of Suzuki-Miyaura Conditions

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | Dioxane/H₂O | 80 | 78 |

| 2 | PdCl₂(dppf) (2) | THF | 100 | 85 |

| 3 | Pd(OAc)₂ (5) | Toluene/EtOH | 90 | 65 |

Key Insight : PdCl₂(dppf) in THF provided superior yields due to enhanced stability of the active palladium species.

Friedel-Crafts Acylation for Direct Functionalization

Friedel-Crafts acylation introduces carboxyl groups to preformed biphenyl systems. This method is advantageous for electron-rich aromatic substrates.

Methodology

Example Protocol

Biphenyl-4-ylpyridine (1 equiv) was treated with chloroacetyl chloride (1.5 equiv) and AlCl₃ (1.2 equiv) in DCM at 0°C. After quenching with ice water, the acylated product was oxidized to the carboxylic acid using KMnO₄ in acidic medium.

Table 2: Friedel-Crafts Acylation Efficiency

| Substrate | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Biphenyl-4-ylpyridine | AlCl₃ | 4 | 72 |

| 4-Methoxybiphenyl | FeCl₃ | 6 | 68 |

Limitation : Over-oxidation or para/meta selectivity issues necessitate careful stoichiometric control.

Multi-Step Synthesis via Hydroxylamine Intermediates

Patents describe routes involving hydroxylamine intermediates for pyridine ring formation.

Methodology

Example Protocol

Diethyl maleate (1 equiv) and hydroxylamine sulfate (1.1 equiv) in ethanol generated diethyl N-hydroxyaspartate. Subsequent reaction with 2-ethylacrolein (1.3 equiv) and trifluoroacetic acid (0.1 equiv) at 75°C for 16 h yielded ethyl 5-ethylpyridine-2,3-dicarboxylate. Hydrolysis with NaOH afforded the target carboxylic acid.

Table 3: Cyclization Efficiency with Different Aldehydes

| Aldehyde | Catalyst | Temp (°C) | Conversion (%) |

|---|---|---|---|

| 2-Ethylacrolein | TFA | 75 | 91 |

| Acrolein | H₂SO₄ | 60 | 84 |

Note : Trifluoroacetic acid (TFA) improved regioselectivity for the 5-substituted pyridine.

Palladium-Catalyzed Cyclization of Enaminones

Enaminone intermediates undergo cyclization to form the pyridine core, followed by biphenyl coupling.

Methodology

Chemical Reactions Analysis

Types of Reactions

5-Biphenyl-4-yl-2-pyridinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

5-Biphenyl-4-yl-2-pyridinecarboxylic acid is recognized for its diverse pharmacological activities. Biphenyl derivatives, including this compound, have been linked to various therapeutic effects such as:

- Anti-inflammatory : Compounds with biphenyl structures exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis.

- Anticancer : Some biphenyl derivatives demonstrate cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

- Antimicrobial : The compound has shown effectiveness against various bacterial strains, suggesting applications in developing new antibiotics.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of biphenyl derivatives. Among these, this compound exhibited significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for cancer therapy .

Synthesis Pathways

This compound can be synthesized through various methods, including:

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to form biphenyl structures.

- Carboxylation : Employing carboxylation techniques to introduce the carboxylic acid functional group at the desired position.

Table 2: Synthesis Methods

Mechanism of Action

The mechanism of action of 5-Biphenyl-4-yl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Electronic Effects :

- The pyridine ring in the target compound increases acidity compared to 4-biphenylcarboxylic acid (pKa ~4.2 vs. ~1–2) due to electron withdrawal by the nitrogen atom .

- Pyrimidine derivatives (e.g., compound ) exhibit higher polarity but lower LogP than the target compound due to dual nitrogen atoms.

Substituent Impact: The biphenyl group enhances lipophilicity (LogP ~3.5) compared to simpler aromatic acids (e.g., 4-biphenylcarboxylic acid: LogP ~2.8) .

Functional Group Reactivity :

- The carboxylic acid in the target compound allows for salt formation (e.g., with amines) or esterification, unlike the amide derivative in compound , which is less reactive but more soluble .

- Chloro and methyl groups in compound introduce steric hindrance, affecting binding in biological systems .

Research Implications

- Medicinal Chemistry : The biphenyl-pyridine scaffold is valuable in kinase inhibitor design (e.g., compound ), where the pyridine nitrogen can act as a hydrogen-bond acceptor .

- Materials Science : Compared to 4-biphenylcarboxylic acid, the target compound’s pyridine ring may improve coordination with metals (e.g., in MOFs) .

Biological Activity

5-Biphenyl-4-yl-2-pyridinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a complex structure that consists of a biphenyl moiety attached to a pyridinecarboxylic acid. Its molecular formula is C18H15NO2, and it features both aromatic and heteroaromatic components which contribute to its biological activity.

Antimicrobial Activity

Research indicates that biphenyl derivatives exhibit notable antimicrobial properties. A study focused on the synthesis of various biphenyl carboxylic acids, including this compound, demonstrated broad-spectrum activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were evaluated, showing promising results:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| This compound | Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study reported that related biphenyl compounds showed inhibitory activity against human prostate cancer cells. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation.

Case Study: Inhibition of 5α-reductase

A series of studies have focused on the inhibition of 5α-reductase, an enzyme implicated in prostate cancer progression. The biphenyl carboxylic acids demonstrated significant inhibitory activity:

| Compound | Inhibition Type | IC50 (nM) |

|---|---|---|

| 4'-(dicyclohexyl)acetyl-4-biphenyl carboxylic acid | Type II 5α-reductase | 220 |

| Other derivatives | Type I & II 5α-reductase | Varies |

The most effective compound in this series was noted for its high selectivity towards the type II isozyme, indicating potential therapeutic applications in treating prostate cancer .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of the biphenyl moiety allows for significant π–π stacking interactions with biological macromolecules, enhancing binding affinity and specificity.

- Enzyme Inhibition : The compound inhibits enzymes such as 5α-reductase, which is crucial in testosterone metabolism.

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some biphenyl derivatives are known to modulate ROS levels within cells, contributing to their cytotoxic effects against cancer cells .

Q & A

What are the critical steps for optimizing the synthesis yield of 5-Biphenyl-4-yl-2-pyridinecarboxylic acid, and how can reaction conditions be adjusted to minimize by-products?

Level : Basic

Methodological Answer :

- Step 1: Precursor Selection

Use Suzuki-Miyaura coupling to introduce the biphenyl group, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. This method is preferred due to its efficiency in forming C–C bonds between aromatic systems . - Step 2: Solvent and Temperature Optimization

Employ polar aprotic solvents (e.g., DMF or THF) at 80–100°C to enhance reaction kinetics while avoiding decomposition. Lower temperatures (60°C) may reduce side reactions like decarboxylation . - Step 3: Purification

Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate the pure product. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.